molecular formula C9H14ClN3 B2623049 4-Chloro-N-isopropyl-N,6-dimethylpyrimidin-2-amine CAS No. 2138560-52-6

4-Chloro-N-isopropyl-N,6-dimethylpyrimidin-2-amine

Cat. No. B2623049
CAS RN: 2138560-52-6
M. Wt: 199.68
InChI Key: KAUYTFUEVYGORL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Physical And Chemical Properties Analysis

The physical and chemical properties of 4-Chloro-N-isopropyl-N,6-dimethylpyrimidin-2-amine include a molecular weight of 199.68. It is a solid substance .

Scientific Research Applications

4-Chloro-N-isopropyl-N,6-dimethylpyrimidin-2-amine has been extensively studied for its potential applications in drug discovery and development. It has been reported to exhibit antitumor, antiviral, and antibacterial activities. Several studies have shown that this compound can inhibit the growth of cancer cells and viruses by targeting specific enzymes and proteins. Additionally, it has been reported to have a synergistic effect when used in combination with other drugs.

Mechanism of Action

The mechanism of action of 4-Chloro-N-isopropyl-N,6-dimethylpyrimidin-2-amine is not fully understood. However, several studies have suggested that it works by inhibiting specific enzymes and proteins that are essential for the growth and survival of cancer cells and viruses. For example, it has been reported to inhibit the activity of thymidylate synthase, which is an enzyme that is required for DNA synthesis in cancer cells. Additionally, it has been reported to inhibit the activity of RNA polymerase, which is an enzyme that is required for the replication of viruses.
Biochemical and Physiological Effects
This compound has been reported to have several biochemical and physiological effects. It has been shown to induce apoptosis, which is a process of programmed cell death that is essential for the removal of damaged or abnormal cells. Additionally, it has been reported to inhibit the migration and invasion of cancer cells, which is important for preventing the spread of cancer to other parts of the body. Furthermore, it has been reported to have a low toxicity profile, which makes it a promising candidate for further development.

Advantages and Limitations for Lab Experiments

One of the advantages of using 4-Chloro-N-isopropyl-N,6-dimethylpyrimidin-2-amine in lab experiments is its potential to inhibit specific enzymes and proteins that are involved in disease progression. Additionally, it has been reported to have a low toxicity profile, which makes it a safer alternative to other drugs. However, one of the limitations of using this compound is its low solubility in water, which makes it difficult to administer in vivo.

Future Directions

There are several future directions for the study of 4-Chloro-N-isopropyl-N,6-dimethylpyrimidin-2-amine. One of the directions is to investigate its potential as a therapeutic agent for the treatment of cancer, viral infections, and bacterial infections. Additionally, further studies can be conducted to understand its mechanism of action and to identify its molecular targets. Furthermore, the development of new synthesis methods and analogs can be explored to improve its potency and selectivity.

Synthesis Methods

The synthesis of 4-Chloro-N-isopropyl-N,6-dimethylpyrimidin-2-amine can be achieved through several methods. One of the commonly used methods involves the reaction of 4-chloro-2,6-dimethylpyrimidine with isopropylamine in the presence of a catalyst. Another method involves the reaction of 4-chloro-2,6-dimethylpyrimidine with isopropylamine and sodium hydride in a solvent such as dimethylformamide. The yield of the product varies depending on the synthesis method used.

properties

IUPAC Name

4-chloro-N,6-dimethyl-N-propan-2-ylpyrimidin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14ClN3/c1-6(2)13(4)9-11-7(3)5-8(10)12-9/h5-6H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAUYTFUEVYGORL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N(C)C(C)C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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